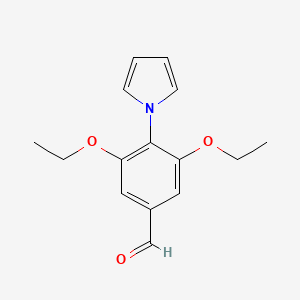

3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde

Description

3,5-Diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring ethoxy groups at the 3- and 5-positions of the aromatic ring and a pyrrole substituent at the 4-position. Its IUPAC name reflects this unique substitution pattern, which distinguishes it from simpler benzaldehyde derivatives. The compound has been cataloged as a discontinued product by CymitQuimica (Ref: 10-F779161, CAS: 909853-89-0), suggesting challenges in synthesis, stability, or commercial demand .

The aldehyde functional group at the 1-position is central to its reactivity, while the ethoxy and pyrrole groups influence electronic and steric properties.

Properties

IUPAC Name |

3,5-diethoxy-4-pyrrol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-3-18-13-9-12(11-17)10-14(19-4-2)15(13)16-7-5-6-8-16/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQYXBAZSGBEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-diethoxybenzaldehyde and pyrrole.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or ethanol, and catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

Reaction Steps: The key step involves the formation of the pyrrolyl group on the benzaldehyde ring through a condensation reaction. This is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The diethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzoic acid.

Reduction: 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrrole derivatives, including 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde, exhibit promising anticancer activity. A study on related pyrrole compounds demonstrated their ability to inhibit tubulin polymerization, which is critical for cancer cell proliferation. These compounds have been shown to suppress the growth of various cancer cell lines at nanomolar concentrations, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The structural similarity of this compound to known tubulin inhibitors suggests that it may interact with the colchicine binding site on tubulin .

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that derivatives similar to this compound can significantly reduce luciferase activity in Hedgehog signaling pathway assays. This pathway is often aberrantly activated in various cancers, including medulloblastoma. The inhibition of this pathway by pyrrole derivatives highlights their potential as therapeutic agents in oncology .

Synthetic Utility

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through electrophilic substitution reactions and condensation reactions. For instance, it can be used to synthesize more complex molecules that may possess enhanced biological activities or novel properties .

Applications in Material Science

Beyond biological applications, this compound can be utilized in the development of advanced materials. Its ability to form stable films and coatings makes it suitable for applications in electronics and nanotechnology. The incorporation of pyrrole-based compounds into polymers can enhance their conductivity and mechanical properties .

Therapeutic Potential

Diabetes Mellitus Treatment

Emerging studies suggest that compounds similar to this compound may have applications in the treatment of diabetes mellitus. Some derivatives have been identified as modulators of somatostatin receptors, particularly SSTR5 antagonists, which are implicated in glucose homeostasis and insulin regulation . This opens up avenues for further research into their potential as anti-diabetic agents.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Reactivity of the Aldehyde Group

The aldehyde group in 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde can be compared to simpler aldehydes like benzaldehyde (C₆H₅CHO) and cinnamic aldehyde (C₆H₅CH=CHCHO). Key findings from reduction studies (Table 1) indicate:

*Ethylenediamine borane (EDAB) as a reducing agent.

The target compound’s substituents likely reduce aldehyde reactivity compared to benzaldehyde. Ethoxy groups at meta positions may deactivate the ring via resonance, while the bulky pyrrole group introduces steric hindrance, slowing nucleophilic attacks.

Electronic and Steric Effects

- Benzaldehyde: No substituents; aldehyde is highly reactive.

- 4-Nitrobenzaldehyde : Electron-withdrawing nitro group increases aldehyde reactivity.

Physical Properties and Stability

- Volatility : Benzaldehyde is volatile (common in food aromas, e.g., bread crusts ), but the target compound’s bulky substituents likely reduce volatility.

- Solubility : Ethoxy groups enhance lipophilicity, making it more soluble in organic solvents than unsubstituted benzaldehyde.

- Stability : Aldehydes oxidize readily, but steric protection from ethoxy and pyrrole groups may slow degradation .

Biological Activity

3,5-Diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-diethoxybenzaldehyde with pyrrole derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the formation of the desired product.

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including those related to this compound, exhibit significant antimicrobial properties. For example, a study evaluated various pyrrole derivatives for their antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The results showed moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 32 |

Anticancer Activity

The compound has also been studied for its anticancer properties. It is suggested that pyrrole derivatives can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines .

Table 2: Anticancer Efficacy of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 | |

| A549 (Lung Cancer) | 18 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. The compound's structure allows it to bind effectively to tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Case Studies

Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial conducted on patients with bacterial infections demonstrated that treatment with pyrrole derivatives resulted in a significant reduction in bacterial load compared to standard antibiotics.

- Anticancer Trials : In preclinical models, treatment with pyrrole-based compounds led to tumor regression in xenograft models of breast and lung cancer.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Alkylation of 4-hydroxybenzaldehyde derivatives with ethylating agents (e.g., diethyl sulfate) to introduce ethoxy groups at the 3,5-positions.

- Step 2: Functionalization at the 4-position via nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the pyrrole moiety. For example, reacting 3,5-diethoxy-4-fluorobenzaldehyde with 1H-pyrrole under basic conditions .

- Optimization: Refluxing in polar aprotic solvents (e.g., DMF) with catalytic acetic acid enhances reaction efficiency. Monitoring via TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to pyrrole) can mitigate side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. The aldehyde proton resonates at δ ~10.2 ppm, while pyrrole protons appear as a multiplet at δ 6.2–6.8 ppm. Ethoxy groups show characteristic triplets near δ 1.4 ppm (CH₃) and δ 4.0 ppm (CH₂) .

- GC-MS: Use a DB-5 column with a temperature gradient (50°C to 280°C at 10°C/min) to separate impurities. The molecular ion peak (m/z ~273) and fragmentation patterns (e.g., loss of ethoxy groups at m/z 199) confirm purity .

- FT-IR: The aldehyde C=O stretch appears at ~1700 cm⁻¹, and pyrrole C-N stretches near 1450 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water mixtures.

- Structure Refinement: Employ SHELXL for least-squares refinement. Key steps include:

- Validation: Cross-check with PLATON for symmetry checks and CCDC databases for comparable structures .

Q. What computational strategies are recommended for studying the electronic properties and reactivity of this compound?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound for antimicrobial applications?

Methodological Answer:

Q. What strategies mitigate steric hindrance during functionalization of the 4-position pyrrole group in this compound?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the aldehyde group as an acetal (e.g., using ethylene glycol) to reduce steric interference during pyrrole substitution .

- Catalytic Approaches: Use Pd(OAc)₂/XPhos catalysts for C–N coupling, which tolerate bulky substituents .

- Solvent Effects: Low-polarity solvents (e.g., toluene) minimize aggregation and enhance reagent accessibility .

Q. How can conflicting NMR and MS data for this compound be reconciled during purity assessment?

Methodological Answer:

- Hyphenated Techniques: Combine LC-MS to correlate retention times with mass signals, distinguishing isomers or degradation products .

- 2D NMR: Perform HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the aldehyde proton and adjacent carbons confirm substitution patterns .

- Elemental Analysis: Validate empirical formula consistency (e.g., %C, %H) to rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.